N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
This compound is a naphthyridine derivative. Naphthyridines are a class of compounds that are structurally similar to quinolines and isoquinolines . They have a wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds usually involves the formation of the naphthyridine core, followed by functionalization of the core . The specific synthesis route would depend on the starting materials and the desired substitutions on the naphthyridine core .Molecular Structure Analysis
The compound has a naphthyridine core, which is a bicyclic structure consisting of two benzene rings fused with a pyridine ring . It also has a difluorophenyl group and a carboxamide group attached to the naphthyridine core .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The carboxamide group might be involved in reactions with acids or bases, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the carboxamide group might increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds within this family, including N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, are synthesized for their potent antibacterial activities. The synthesis methodologies aim to explore the structure-activity relationships by varying substituents on the naphthyridine core to enhance antibacterial efficacy. For example, the synthesis of pyridonecarboxylic acids and their analogs demonstrates the effectiveness of certain substitutions in improving antibacterial activity against various bacterial strains (Egawa et al., 1984; Chu et al., 1986). These studies provide valuable insights into the critical roles of the difluorophenyl group and the ethyl substituent in modulating antibacterial properties.
Antibacterial Potency and SAR
The antibacterial potency of these compounds is significantly influenced by the nature and position of substituents on the naphthyridine ring. Research has shown that specific substituents at the 1-position and fluoro groups at other positions can significantly enhance the antibacterial activity. The studies often aim to identify compounds with superior in vitro and in vivo efficacy, contributing to the development of new therapeutic agents (D. Chu et al., 1986). The exploration of these structure-activity relationships is crucial for the design of more effective antibacterial agents.
Therapeutic Potential
Beyond antibacterial applications, derivatives of N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide show promise in other therapeutic areas. For instance, carboxamide derivatives have been studied for their cytotoxic activity against cancer cell lines, revealing potential applications in cancer therapy (Deady et al., 2003). These findings highlight the versatile therapeutic potential of these compounds, extending beyond antibacterial activity to include anticancer properties.
Future Directions
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-11-5-6-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUVAXXDSXRSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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